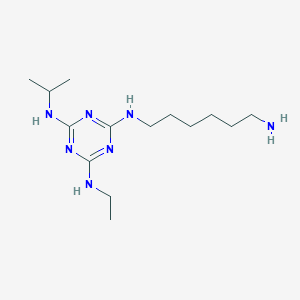
2-Aminohexylamino-4-ethylamino-6-isopropylamino-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminohexylamino-4-ethylamino-6-isopropylamino-1,3,5-triazine, commonly known as AET, is a triazine derivative that has been widely used in scientific research. It has shown promising results in various fields of research, including biology, chemistry, and medicine. In
作用機序
The mechanism of action of AET is not fully understood. However, it is believed that AET acts by inhibiting the activity of enzymes involved in the replication of viruses, bacteria, and fungi. AET has also been shown to bind to proteins and nucleic acids, which may explain its use as a fluorescent probe and cross-linking agent.
Biochemical and Physiological Effects:
AET has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the replication of various viruses, including HIV, herpes simplex virus, and hepatitis B virus. AET has also been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, AET has been shown to inhibit the growth of various fungi, including Candida albicans and Aspergillus niger.
実験室実験の利点と制限
AET has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for use in research. AET is also stable under a wide range of conditions, making it suitable for use in various assays. However, AET has some limitations. It has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments. Additionally, AET has been shown to have some nonspecific binding, which may affect the accuracy of some assays.
将来の方向性
There are several future directions for the use of AET in scientific research. One area of interest is the development of AET derivatives with improved specificity and potency. Additionally, AET could be used in the development of new antiviral, antibacterial, and antifungal agents. AET could also be used to study protein-protein interactions in more detail. Finally, AET could be used in the development of new diagnostic tools for the detection of viruses, bacteria, and fungi.
Conclusion:
In conclusion, AET is a triazine derivative that has shown promising results in various fields of scientific research. It has been used as an antiviral, antibacterial, and antifungal agent, as well as a fluorescent probe and cross-linking agent. AET has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of AET in scientific research, including the development of new derivatives and the study of protein-protein interactions.
合成法
The synthesis of AET involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 2-amino-6-hexanol and 4-ethylamino-1,3,5-triazine in the presence of isopropylamine. The resulting product is purified through column chromatography, and the final compound is obtained in a yield of 60-70%. This synthesis method has been well-established and is widely used in research laboratories.
科学的研究の応用
AET has been extensively used in scientific research due to its unique properties. It has been shown to exhibit antiviral, antibacterial, and antifungal activities. AET has also been used as a fluorescent probe to study the binding of proteins and nucleic acids. Additionally, AET has been used as a cross-linking agent to study protein-protein interactions.
特性
CAS番号 |
143380-65-8 |
|---|---|
製品名 |
2-Aminohexylamino-4-ethylamino-6-isopropylamino-1,3,5-triazine |
分子式 |
C14H29N7 |
分子量 |
295.43 g/mol |
IUPAC名 |
4-N-(6-aminohexyl)-6-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C14H29N7/c1-4-16-12-19-13(17-10-8-6-5-7-9-15)21-14(20-12)18-11(2)3/h11H,4-10,15H2,1-3H3,(H3,16,17,18,19,20,21) |
InChIキー |
WFKLGFFAEDOJFS-UHFFFAOYSA-N |
SMILES |
CCNC1=NC(=NC(=N1)NC(C)C)NCCCCCCN |
正規SMILES |
CCNC1=NC(=NC(=N1)NC(C)C)NCCCCCCN |
同義語 |
2-aminohexylamino-4-ethylamino-6-isopropylamino-1,3,5-triazine AHA-EIT |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




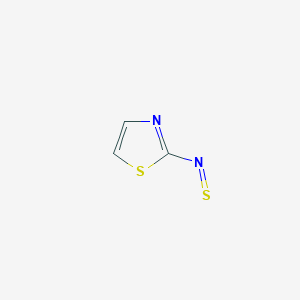
![(2S)-N-[(2S)-4-[(4R)-4-(tert-butylcarbamoyl)-5,5-dimethyl-1,3-thiazolidin-3-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-2-[(2-naphthalen-1-yloxyacetyl)amino]butanediamide](/img/structure/B114169.png)
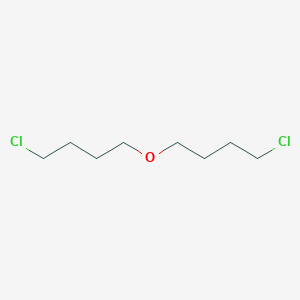
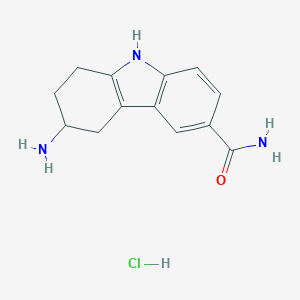
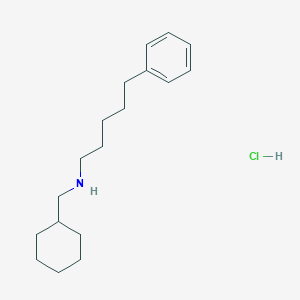

![1-Ethyl-1,4-dihydropyrido[3,4-B]pyrazine-2,3-dione](/img/structure/B114183.png)


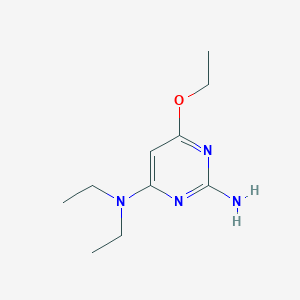
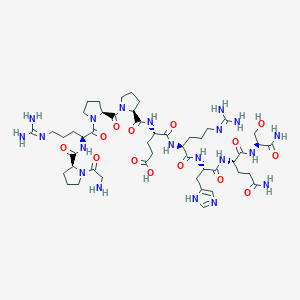

![Disodium;(2S,3S,4S,5R,6R)-6-[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B114198.png)